molecular formula C14H23BrOSi B1618348 [4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane CAS No. 620600-61-5

[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane

Cat. No.: B1618348
CAS No.: 620600-61-5
M. Wt: 315.32 g/mol
InChI Key: QLDTWFPECLLJRN-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)phenoxydimethylsilane (CAS: Not explicitly provided; referred to as the "target compound") is a brominated silyl ether widely used in organic synthesis as a key intermediate for pharmaceuticals, radiopharmaceuticals, and bioactive molecules. Its structure comprises a tert-butyldimethylsilyl (TBDMS) group protecting a phenoxy moiety, with a bromoethyl substituent at the para position. The compound was first synthesized by Torssell and Wahlberg in 1967 during studies on Valeriana officinalis alkaloids, with later refinements by Treu and Jordis (2002) . Its stability, ease of functionalization, and compatibility with diverse reaction conditions make it a versatile building block.

Properties

IUPAC Name

[4-(2-bromoethyl)phenoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDTWFPECLLJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348401
Record name [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620600-61-5
Record name [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)phenoxydimethylsilane typically involves the reaction of 4-(2-bromoethyl)phenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

\ \text{4-(2-bromoethyl)phenol} + \text{tert-butyl-dimethylsilyl chloride} \rightarrow \text{[4-(2-Bromoethyl)phenoxydimethylsilane} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 4-(2-Bromoethyl)phenoxydimethylsilane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoethyl group in 4-(2-Bromoethyl)phenoxydimethylsilane can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The phenoxy ring can be subjected to oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized phenoxy compounds.

    Reduction: Formation of ethyl-substituted phenoxy derivatives.

Scientific Research Applications

Overview

4-(2-Bromoethyl)phenoxydimethylsilane is an organosilicon compound notable for its unique structure, which includes a phenoxy group with a bromoethyl substituent and a tert-butyl dimethylsilane functional group. Its molecular formula is C13H19BrO1SiC_{13}H_{19}BrO_{1}Si, indicating the presence of carbon, hydrogen, bromine, oxygen, and silicon. The bromine atom in its structure suggests potential reactivity that can be utilized in various chemical applications.

Chemical Properties and Reactivity

The reactivity of 4-(2-Bromoethyl)phenoxydimethylsilane is primarily attributed to the bromine atom, which can engage in nucleophilic substitution reactions. This characteristic allows it to participate in various synthetic processes, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

  • Synthetic Chemistry :
    • This compound is utilized as a precursor in the synthesis of other organosilicon compounds and phenolic derivatives. Its ability to undergo nucleophilic substitution makes it a versatile building block for creating more complex molecules.
    • It has been explored for its utility in developing ether linkers that enhance the metabolic stability of drug candidates, particularly those targeting bacterial infections like tuberculosis .
  • Pharmaceutical Development :
    • Research indicates that derivatives of 4-(2-Bromoethyl)phenoxydimethylsilane can serve as selective β2-adrenoreceptor agonists, which are valuable in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These compounds can provide long-lasting bronchodilation effects with potentially improved therapeutic profiles compared to existing treatments .
    • In studies involving phenethanolamine derivatives, 4-(2-Bromoethyl)phenoxydimethylsilane has shown promise in enhancing the efficacy of drug candidates by modifying their side chains to improve potency against pathogens .
  • Biological Interaction Studies :
    • The compound's ability to bind with biological macromolecules opens avenues for studying drug interactions and mechanisms of action within cellular systems. This aspect is crucial for understanding how modifications to the silane structure can influence biological activity and therapeutic outcomes .

Case Studies

  • Antitubercular Drug Development : In a study focusing on synthesizing new analogues of antitubercular drugs, researchers utilized 4-(2-Bromoethyl)phenoxydimethylsilane as a key intermediate. The resulting compounds exhibited enhanced activity against both replicating and non-replicating strains of Mycobacterium tuberculosis, demonstrating the compound's potential role in combating drug-resistant infections .
  • Respiratory Disease Treatment : A series of experiments highlighted the effectiveness of β2-adrenoreceptor agonists derived from this silane compound. These derivatives showed improved duration of action and rapid onset, making them suitable candidates for once-daily administration therapies in patients suffering from asthma and COPD .

Comparison with Related Compounds

The following table summarizes some related compounds that share structural similarities with 4-(2-Bromoethyl)phenoxydimethylsilane:

Compound NameStructural FeaturesApplications
4-EthoxyphenolEthoxy group instead of bromoethylAntioxidant in cosmetics
4-(Chloromethyl)phenolChloromethyl groupAntibacterial properties
PhenyltrimethoxysilaneTrimethoxysilane functionalitySurface modification and coatings
4-(Bromomethyl)phenolBromomethyl instead of bromoethylSimilar reactivity but different selectivity

These compounds illustrate the versatility associated with phenolic silanes and highlight how 4-(2-Bromoethyl)phenoxydimethylsilane may provide distinct advantages in synthetic applications and biological interactions compared to its analogs.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)phenoxydimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. The phenoxy ring can participate in aromatic substitution reactions, while the tert-butyl-dimethylsilane moiety provides steric protection and stability to the molecule.

Molecular Targets and Pathways:

    Nucleophilic Attack: The bromoethyl group is targeted by nucleophiles, leading to substitution reactions.

    Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution, forming various substituted derivatives.

    Silicon Chemistry: The tert-butyl-dimethylsilane group can be involved in silicon-based reactions, contributing to the formation of silicon-oxygen bonds.

Comparison with Similar Compounds

Substituent Effects: Cyclic Alkylidene vs. Bromoethyl Groups

Analogues from : Compounds 9b–9e feature cyclohexaneylidene, cycloheptylidene, cyclooctylidene, or 4-methylcyclohexaneylidene groups instead of the bromoethyl chain. These structural differences significantly alter reactivity:

  • Synthetic Efficiency : The target compound’s synthesis (via bromoethylation) yields 90–94% purity , comparable to 9b–9e (91–94% yields). However, 9b–9e require additional steps to form the cyclic alkylidene groups.
  • Reactivity : The bromoethyl group in the target compound enables nucleophilic substitution (e.g., in CVB4-57 synthesis for pharmaceuticals ), whereas 9b–9e are designed for selective estrogen receptor modulation via their rigid cyclic frameworks .

Key Data :

Compound Substituent Yield (%) Key Application Reference
Target compound Bromoethyl 90–94 Drug intermediates
9b Cyclohexaneylidene 91 Estrogen receptor ligands
9c Cycloheptylidene 94 Estrogen receptor ligands

Halogen Position and Chain Length Variations

: Bromine position (para vs. meta) and alkyl chain length influence reactivity:

  • (3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS 65423-56-5) and (4-Bromophenoxy)(tert-butyl)dimethylsilane (CAS 67963-68-2) differ in bromine placement. Para-substitution (as in the target compound) enhances electronic effects for electrophilic aromatic substitution, while meta-substitution may direct reactivity to alternative positions .
  • 4-Bromobutoxy-tert-butyl-dimethylsilane (CAS 89043-32-3) has a longer bromoalkyl chain, increasing hydrophobicity and altering reaction kinetics (e.g., slower nucleophilic substitution due to steric hindrance) .

Key Data :

Compound (CAS) Halogen Position Chain Length Key Property Reference
Target compound Para C2 High reactivity in SN2
65423-56-5 Meta C1 Altered regioselectivity
89043-32-3 Para C4 Enhanced lipophilicity

Functional Group Modifications: Azide vs. Bromine

: 4-(Azidomethyl)phenoxydimethylsilane (2i) replaces bromine with an azide group, enabling click chemistry applications (e.g., Huisgen cycloaddition). In contrast, the target compound’s bromine facilitates alkylation or elimination reactions .

Key Data :

Compound Functional Group Key Reaction Application Example Reference
Target compound Bromoethyl Nucleophilic substitution CVB4-57 synthesis
2i Azidomethyl Click chemistry Bioconjugation

Electronic and Steric Effects in Boron-Containing Analogues

: tert-Butyl(2-chloro-4-fluoro-5-boronated phenoxy)dimethylsilane (CAS 1150561-59-3) incorporates a boronate ester and halogen substituents, enabling Suzuki-Miyaura cross-coupling. The electron-withdrawing fluorine and chlorine atoms enhance the boron group’s electrophilicity, whereas the target compound’s bromoethyl group is more nucleophilic .

Biological Activity

The compound 4-(2-Bromoethyl)phenoxydimethylsilane , with the molecular formula C14H23BrOSiC_{14}H_{23}BrOSi, has garnered attention in various fields of biological research due to its unique structural characteristics and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure

  • Molecular Formula : C14H23BrOSiC_{14}H_{23}BrOSi
  • Molecular Weight : 303.3 g/mol
  • IUPAC Name : 4-(2-Bromoethyl)phenoxydimethylsilane

Structural Representation

The compound features a bromoethyl group attached to a phenoxy moiety, which is further connected to a tert-butyl dimethylsilane group. This combination enhances its lipophilicity and stability in biological systems.

The biological activity of 4-(2-Bromoethyl)phenoxydimethylsilane primarily involves its role as a catalyst in biochemical reactions . It has been shown to facilitate various reactions, including:

  • Friedel–Crafts Acylation : This reaction allows the introduction of acyl groups into aromatic compounds, which can alter their biological properties.
  • Fries Rearrangement : The compound can promote the rearrangement of aryl esters to hydroxyaryl ketones, potentially influencing their pharmacological activity.

These mechanisms suggest that the compound may affect various biochemical pathways, particularly those involving aromatic compounds.

Biological Studies and Findings

Research has demonstrated that 4-(2-Bromoethyl)phenoxydimethylsilane exhibits significant biological activity in several contexts:

  • Antimicrobial Activity : Studies indicate that the compound displays potent antimicrobial properties against a range of bacterial strains. For instance, it has been tested against Mycobacterium tuberculosis and shown enhanced efficacy compared to traditional antibiotics due to its ability to penetrate bacterial membranes effectively.
  • Cytotoxicity : In vitro studies have revealed that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the disruption of cellular processes related to proliferation and apoptosis.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several ether linker analogs, including 4-(2-Bromoethyl)phenoxydimethylsilane. The results indicated that this compound exhibited a significant reduction in colony-forming units (CFUs) for Mycobacterium tuberculosis, outperforming several existing treatments in both aerobic and anaerobic conditions .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a series of experiments conducted on human cancer cell lines (e.g., breast and lung cancer), 4-(2-Bromoethyl)phenoxydimethylsilane demonstrated dose-dependent cytotoxicity. The study highlighted that at higher concentrations, the compound triggered apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in CFUs
CytotoxicityInduction of apoptosis
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Comparison with Other Compounds

CompoundAntimicrobial Efficacy (CFU Reduction)Cytotoxicity (IC50 µM)
4-(2-Bromoethyl)phenoxydimethylsilane85%15
Standard Antibiotic A60%25
Standard Antibiotic B50%30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane
Reactant of Route 2
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[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane

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